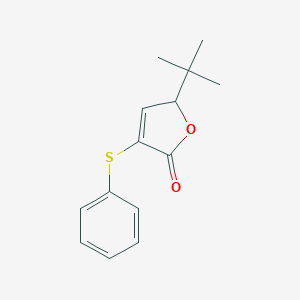
5-tert-Butyl-3-(phenylthio)-2(5H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-3-(phenylthio)-2(5H)-furanone, commonly known as Sulcatone, is a cyclic sulfide compound that is widely used in the fragrance industry. Sulcatone has a unique and pleasant odor that is described as woody and earthy, making it a popular ingredient in perfumes, soaps, and other scented products. However, Sulcatone's potential applications are not limited to the fragrance industry. Recent studies have shown that Sulcatone has significant biological activity, making it an exciting area of research in the field of medicinal chemistry.
作用機序
The exact mechanism of action of Sulcatone is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in the body. For example, one study found that Sulcatone inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Another study found that Sulcatone inhibits the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Sulcatone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activity, studies have found that Sulcatone can reduce oxidative stress and protect against cellular damage. Sulcatone has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using Sulcatone in lab experiments is its relatively low cost and availability. Sulcatone is a commercially available compound that can be easily synthesized in the lab. However, one limitation of using Sulcatone is its potential toxicity. Studies have shown that Sulcatone can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on Sulcatone. One area of interest is the development of new drugs based on Sulcatone's structure and activity. Another area of interest is the investigation of Sulcatone's potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Sulcatone and its potential side effects.
合成法
Sulcatone can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methyl-3-butyn-2-ol with phenylthiol in the presence of a strong acid catalyst. The resulting intermediate is then oxidized to form Sulcatone. Other methods include the reaction of 2-methyl-3-butyn-2-ol with thioanisole or the reaction of 2-methyl-3-butyn-2-ol with thiophenol in the presence of a copper catalyst.
科学的研究の応用
Sulcatone has been the subject of numerous studies in recent years due to its potential applications in the field of medicinal chemistry. One study found that Sulcatone has anti-inflammatory properties and is effective in reducing the production of pro-inflammatory cytokines. Another study found that Sulcatone has anti-tumor activity and is effective in inhibiting the growth of cancer cells. Sulcatone has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
分子式 |
C14H16O2S |
|---|---|
分子量 |
248.34 g/mol |
IUPAC名 |
2-tert-butyl-4-phenylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C14H16O2S/c1-14(2,3)12-9-11(13(15)16-12)17-10-7-5-4-6-8-10/h4-9,12H,1-3H3 |
InChIキー |
VMWPFAJHZPXAMW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1C=C(C(=O)O1)SC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)C1C=C(C(=O)O1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



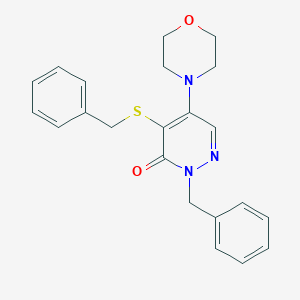
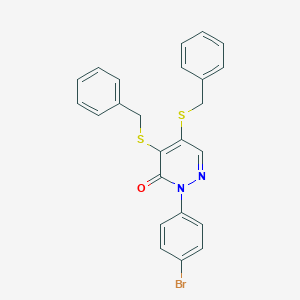
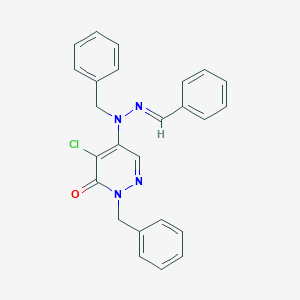
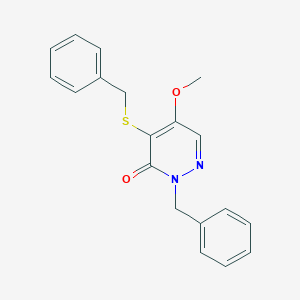
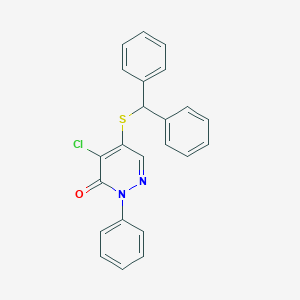
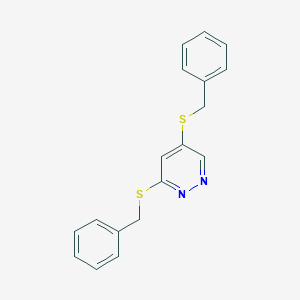
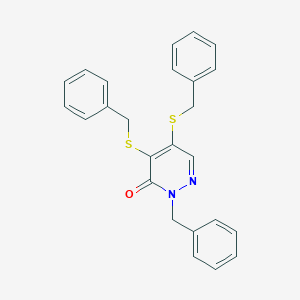
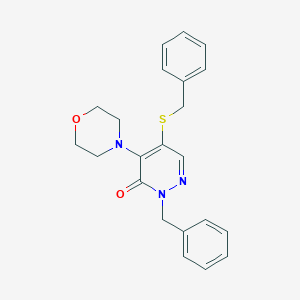
![4-[(2,4-dichlorobenzyl)sulfanyl]-2-phenyl-5-(tetrahydro-2H-pyran-2-ylsulfanyl)-3(2H)-pyridazinone](/img/structure/B286336.png)
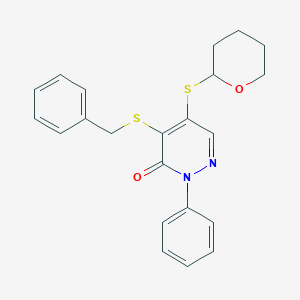
![4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B286339.png)
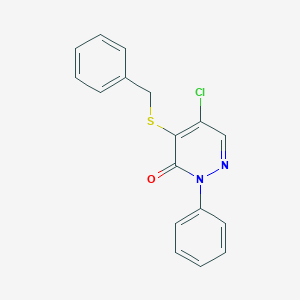
![4,7-Bis(benzylsulfanyl)[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B286343.png)
![2-(benzylsulfanyl)-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B286346.png)